3-(Aminomethyl)-1-benzylpyrrolidin-3-ol

Overview

Description

Mechanism of Action

Target of Action

Similar compounds such as aminoglycosides and indole derivatives have been found to interact with various targets like glutamate-gated chloride channels and GABA receptors , respectively. These targets play crucial roles in nerve and muscle cells, mediating immune tolerance, and regulating innate immune response .

Mode of Action

For instance, aminoglycosides bind to the glutamate-gated chloride channels, causing hyperpolarization of these cells, resulting in paralysis and death .

Biochemical Pathways

For example, indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Pharmacokinetics

The compound is a liquid at room temperature with a boiling point of 73-74°c at 1 mmhg and a density of 1062 g/mL at 25°C . These properties might influence its bioavailability and pharmacokinetic behavior.

Result of Action

For instance, indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-benzylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as hydrogenation, cyclization, and amination .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-benzylpyrrolidin-3-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(Aminomethyl)-1-benzylpyrrolidin-3-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Aminomethyl)-1-benzylpyrrolidin-3-ol include:

Pyrrolidine: A five-membered nitrogen-containing heterocycle.

Pregabalin: A structural analog of gamma-aminobutyric acid (GABA) used as an anticonvulsant.

Phenylmethylamines: Compounds containing a phenylmethylamine moiety

Uniqueness

What sets this compound apart is its unique combination of a pyrrolidine ring with a benzyl group and an aminomethyl substituent. This structure imparts specific chemical and biological properties that make it valuable for various applications .

Biological Activity

3-(Aminomethyl)-1-benzylpyrrolidin-3-ol is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

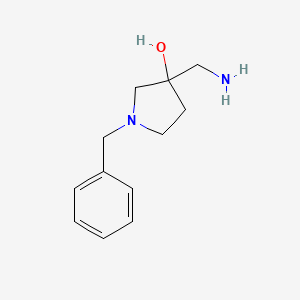

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes a pyrrolidine ring, which is known for its versatility in drug design. The presence of an aminomethyl group and a benzyl moiety enhances its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example, a related compound demonstrated a reduction in viability of the MDA-MB-231 breast cancer cell line by 55% at a concentration of 10 µM after three days of treatment . This suggests that the compound may have potential as an anticancer agent.

The biological activity of this compound may be attributed to its ability to interact with various receptors and enzymes involved in tumor growth and progression. Specifically, it may act as an antagonist or inhibitor in pathways associated with cancer cell proliferation. The structural modifications in similar compounds have been shown to significantly affect their binding affinity and potency against specific biological targets .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other pyrrolidine derivatives:

| Compound Name | Structure | Biological Activity | Reference |

|---|---|---|---|

| Compound A | Structure A | Antitumor (55% viability reduction) | |

| Compound B | Structure B | Antiviral properties | |

| This compound | Structure | Potential anticancer agent |

Case Studies

- Antitumor Efficacy : In vitro studies using xenograft models have shown that related compounds can significantly inhibit tumor growth in aggressive cancer types such as triple-negative breast cancer. The administration of these compounds resulted in measurable tumor size reduction over time, highlighting their therapeutic potential .

- Pharmacokinetics : Investigations into the pharmacokinetic properties of similar pyrrolidine derivatives reveal favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for their development as therapeutic agents .

Properties

IUPAC Name |

3-(aminomethyl)-1-benzylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-9-12(15)6-7-14(10-12)8-11-4-2-1-3-5-11/h1-5,15H,6-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBFUTIRYFVZBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(CN)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125033-36-5 | |

| Record name | 3-(aminomethyl)-1-benzylpyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.